Cyclosomatostatin (TFA) is a synthetic compound that acts as a non-selective antagonist of somatostatin receptors. It has been shown to block various physiological effects mediated by somatostatin, including the modulation of gastrointestinal functions and hormone secretion. The compound has a molecular weight of 779.98 g/mol and its chemical formula is C₄₄H₅₇N₇O₆. Cyclosomatostatin is primarily utilized in research settings to explore the roles of somatostatin in various biological processes and diseases.
Cyclosomatostatin is classified under peptides and is derived from somatostatin, a neuropeptide that inhibits the release of several hormones. Its synthesis involves modifications to the somatostatin structure to enhance its receptor antagonistic properties. The compound is cataloged under CAS Number 84211-54-1 and has been studied for its potential therapeutic applications in conditions such as cancer and metabolic disorders .
The synthesis of cyclosomatostatin typically employs solid-phase peptide synthesis techniques. An improved method utilizes 2-chloro-trityl resin as a solid support for synthesizing the linear peptide precursor. The process involves several key steps:
The reaction conditions are crucial for successful synthesis, including the concentration of reagents and temperature control during coupling and cyclization steps. The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥95%) before use in biological assays .
Cyclosomatostatin features a complex cyclic structure with multiple functional groups that contribute to its biological activity. Its sequence includes modifications such as:
The molecular structure can be represented as follows:
This structure contributes to its interaction with somatostatin receptors .
Cyclosomatostatin primarily functions through its interactions with somatostatin receptors, leading to various downstream effects on cellular signaling pathways. Its ability to inhibit receptor activation is significant in studies related to tumor growth and hormone regulation.
Cyclosomatostatin exerts its effects by binding to somatostatin receptors (sst), inhibiting their activation by endogenous somatostatin. This blockade leads to:
The mechanism highlights its potential utility in managing conditions characterized by excessive hormone secretion or altered gastrointestinal function.
Cyclosomatostatin has several scientific applications:
Somatostatin (SST), a cyclic tetradecapeptide discovered in 1973, regulates endocrine/exocrine functions and neurotransmission via five G-protein-coupled receptors (SSTR1–5) [7]. Its short plasma half-life (2–3 minutes) prompted the development of stable analogs and antagonists to probe receptor-specific functions. Cyclosomatostatin TFA exemplifies a rationally designed SSTR1 antagonist that overcomes limitations of endogenous SST, enabling precise investigation of receptor signaling in pathologies like cancer.
: Early analogs (e.g., Octreotide) focused on enhancing stability by incorporating D-amino acids and cyclic scaffolds, primarily targeting SSTR2/SSTR5 for neuroendocrine tumors [7] [10]. Key milestones include:
: Antagonists emerged to block SST’s inhibitory effects, revealing roles in growth hormone secretion and cancer stemness. Cyclosomatostatin (1984) was derived from SST’s cyclic structure but modified to inhibit, rather than activate, SSTR1 [9]. Its trifluoroacetate (TFA) salt form improved solubility for experimental use [1].
Table 1: Key Somatostatin Receptor Ligands and Selectivity
Compound | Type | Primary Target | Selectivity Over Other SSTRs | Key Application |
---|---|---|---|---|
Octreotide | Agonist | SSTR2 | >100-fold (SSTR1,3–5) | Acromegaly, NETs |
CH-275 | Agonist | SSTR1 | 10–100-fold | Alzheimer’s research |
Cyclosomatostatin TFA | Antagonist | SSTR1 | >100-fold | Colorectal cancer research |
BIM-23056 | Antagonist | SSTR3/SSTR5 | 10–100-fold | Neuroendocrine studies |
: Cyclosomatostatin features a cyclic hexapeptide scaffold (Cyclo(KT-{Oaa}-FW)), where Oaa denotes an ortho-aminobenzoic acid linker enabling backbone cyclization. This constrains conformational flexibility, mimicking SST’s β-turn but excluding residues critical for agonist activity [9]. The TFA salt form (molecular weight: 893.99 g/mol; Formula: C₄₆H₅₈F₃N₇O₈) enhances aqueous solubility [1].
:
Table 2: Cyclosomatostatin TFA vs. Native Somatostatin-14
Property | Cyclosomatostatin TFA | Native Somatostatin-14 |
---|---|---|
Molecular Weight | 893.99 g/mol | 1,637.90 g/mol |
Structure | Cyclic hexapeptide | Linear tetradecapeptide |
Key Residues | D-Trp⁸, Phe¹¹ | Phe⁶, Phe⁷, Trp⁸, Phe¹¹ |
Receptor Action | SSTR1 antagonist | Pan-SSTR agonist |
Biological Half-life | >2 hours (in vitro) | 2–3 minutes |
: TFA (CF₃COO⁻) ion-pairs with basic residues (e.g., Lys), improving water solubility. Cyclosomatostatin TFA dissolves at 10 mg/mL in water, whereas the free base requires organic solvents (e.g., DMSO) [1] [9].1.3.2. Stability Mechanisms:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: